
Brigatinib C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brigatinib is a next-generation anaplastic lymphoma kinase inhibitor designed to overcome resistance mechanisms associated with crizotinib. It is primarily used for the treatment of anaplastic lymphoma kinase-positive advanced or metastatic non-small cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Brigatinib involves several key steps:
Substitution Reaction: 2,4,5-trichloropyrimidine and 2-(dimethyl phospho) aniline undergo a substitution reaction under the action of an acid-binding agent to obtain an intermediate.
Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether and 1-methyl-4-(4-piperidyl)-piperazine undergo a substitution reaction under the action of an acid-binding agent to obtain another intermediate.
Catalytic Hydrogenation: The product from the previous step undergoes palladium-carbon catalytic hydrogenation to obtain another intermediate.
Amine Substitution Reaction: The intermediates obtained from the previous steps undergo an amine substitution reaction under acidic catalysis conditions to obtain the crude product of Brigatinib.
Industrial Production Methods
The industrial production of Brigatinib involves optimizing the above synthetic routes to achieve high yield and purity. The process includes steps such as recrystallization and extraction to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Brigatinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Brigatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anaplastic lymphoma kinase inhibitors.
Biology: Used to study the effects of anaplastic lymphoma kinase inhibition on cellular processes.
Medicine: Used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer.
Industry: Used in the development of new pharmaceuticals targeting anaplastic lymphoma kinase
Mécanisme D'action
Brigatinib acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, c-ros oncogene 1, insulin-like growth factor 1 receptor, and epidermal growth factor receptor deletions and point mutations. By effectively blocking the phosphorylation of anaplastic lymphoma kinase, Brigatinib disrupts the activation of downstream signaling pathways crucial for tumor growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crizotinib: First-generation anaplastic lymphoma kinase inhibitor.
Ceritinib: Second-generation anaplastic lymphoma kinase inhibitor.
Alectinib: Second-generation anaplastic lymphoma kinase inhibitor.
Uniqueness of Brigatinib
Brigatinib is unique in its ability to overcome resistance mechanisms associated with first- and second-generation anaplastic lymphoma kinase inhibitors. It has shown superior efficacy in inhibiting a broad range of anaplastic lymphoma kinase mutants and has substantial activity against central nervous system metastases .
Propriétés
Numéro CAS |
1197958-75-0 |
|---|---|
Formule moléculaire |
C28H37ClN7O2P |
Poids moléculaire |
570.1 g/mol |
Nom IUPAC |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-piperazin-1-ylpiperidin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34) |
Clé InChI |
RWZBHSUFXJNDSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCNCC3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


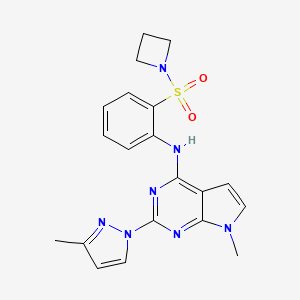
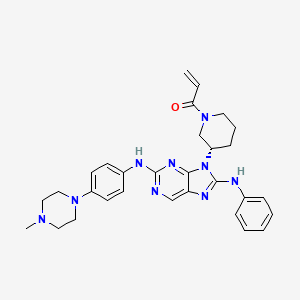
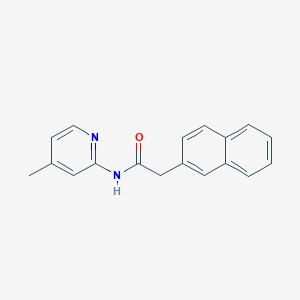

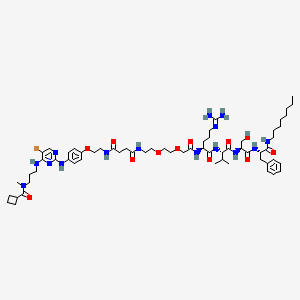
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)


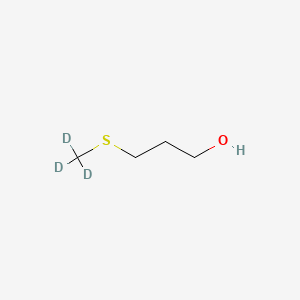
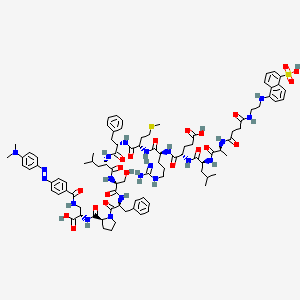
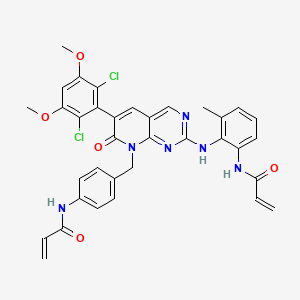
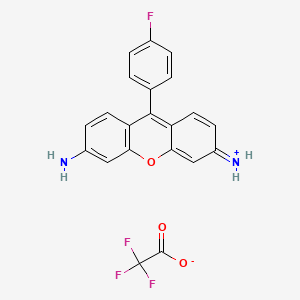
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)

